Bis(2-hydroxyethyl) phthalate synthesis and characterization
Bis(2-hydroxyethyl) phthalate synthesis and characterization
An In-depth Technical Guide on the Synthesis and Characterization of Bis(2-hydroxyethyl) Phthalate (B1215562)
Introduction
Bis(2-hydroxyethyl) phthalate (BHEP) is a phthalate diester of significant interest in polymer science and chemical research. Structurally, it consists of a central phthalate core derived from phthalic acid, esterified with two 2-hydroxyethyl chains.[1] Its bifunctional nature, possessing two terminal hydroxyl (-OH) groups, allows it to act as a diol monomer in polymerization reactions, making it a valuable intermediate in the synthesis of various polyesters and other copolymers.[2] BHEP is also notably a primary product of the glycolysis of polyethylene (B3416737) terephthalate (B1205515) (PET), a common chemical recycling method.[2] This guide provides a comprehensive technical overview of the synthesis, purification, and characterization of BHEP for researchers, scientists, and professionals in drug development and material sciences.
Synthesis of Bis(2-hydroxyethyl) Phthalate
The synthesis of BHEP can be achieved through several chemical routes. The most common laboratory and industrial methods include the direct esterification of phthalic anhydride (B1165640) with ethylene (B1197577) glycol and the depolymerization of PET via glycolysis.
Esterification of Phthalic Anhydride
A primary and straightforward method for synthesizing BHEP is the direct esterification of phthalic anhydride with ethylene glycol.[3] This reaction typically involves heating the reactants in the presence of an acid catalyst.
Reaction: Phthalic Anhydride + 2 Ethylene Glycol → Bis(2-hydroxyethyl) phthalate + H₂O[3]
The process involves a ring-opening reaction of the phthalic anhydride by one molecule of ethylene glycol, followed by a second esterification to yield the final product.[1] To drive the reaction to completion, the water produced during the esterification is typically removed azeotropically.[1]
Glycolysis of Polyethylene Terephthalate (PET)
Glycolysis is a major chemical recycling process for PET waste, breaking down the long polymer chains into the monomeric unit, bis(2-hydroxyethyl) terephthalate.[2][4] This process involves heating PET with an excess of ethylene glycol in the presence of a depolymerization catalyst.
Reaction: (C₁₀H₈O₄)n [PET] + n C₂H₆O₂ [Ethylene Glycol] → n C₁₂H₁₄O₆ [BHET]
This method is crucial for "bottle-to-bottle" recycling concepts, where the recovered BHEP can be purified and re-polymerized to produce virgin-quality PET.[5]
Purification
Crude BHEP obtained from synthesis often contains unreacted starting materials, catalysts, and by-products such as oligomers.[6] High-purity BHEP is essential for subsequent polymerization applications. Common purification techniques include crystallization, distillation, and column chromatography.
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Crystallization: This is a highly effective method for purifying BHEP from a crude reaction mixture. The process typically involves dissolving the crude product in a suitable solvent (such as hot water or an ethylene glycol solution) and then cooling the solution to induce crystallization.[6][7][8] The purified BHEP crystals can then be separated by filtration.[8] It has been found that a two-step crystallization can yield high-purity crystals that are easy to filter.[8]
-
Distillation: Techniques like molecular distillation can be employed to purify BHEP, especially after an initial evaporation step to remove low-boiling-point components like excess ethylene glycol.[6]
-
Column Chromatography: For laboratory-scale purification, column chromatography using silica (B1680970) gel is an effective method to separate BHEP from other impurities.[1]
-
Adsorbent Treatment: Crude BHEP solutions, particularly those derived from PET waste, can be treated with adsorbing agents like activated carbon to remove organic dyes and other contaminants.[9] This is often followed by filtration to separate the adsorbent.[9]
Physicochemical and Spectroscopic Data
The following tables summarize key quantitative data for bis(2-hydroxyethyl) phthalate.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₄O₆ | [10] |
| Molecular Weight | 254.24 g/mol | [10] |
| CAS Number | 84-73-1 | [10][11] |
| Appearance | Colorless, viscous liquid | [11] |
| Density | 1.315 g/cm³ | [1][11] |
| Boiling Point | 417.2 °C at 760 mmHg (Predicted) | [1][11] |
| Flash Point | 159.2 °C | [1][11] |
| Solubility | Sparingly soluble in Chloroform, slightly soluble in Methanol | [1][11] |
| Topological Polar Surface Area | 93.1 Ų | [1][10] |
| XLogP3 | 0.4 | [1] |
Table 2: Spectroscopic Data
| Technique | Key Data Points and Interpretation | Source(s) |
| ¹H NMR | Spectra available for identification. Protons on the aromatic ring, and the two different methylene (B1212753) groups (-OCH₂- and -CH₂OH) will show characteristic chemical shifts. | [10][12] |
| ¹³C NMR | Spectra available for structural confirmation, showing distinct signals for the carbonyl carbons, aromatic carbons, and the two types of aliphatic carbons. | [10][12] |
| FTIR | Characteristic peaks include a strong C=O stretching band for the ester group, a broad O-H stretching band for the hydroxyl groups, and C-O stretching bands. The spectrum can confirm the presence of key functional groups. | [10][13][14] |
| Mass Spectrometry (MS) | The exact mass is 254.07903816 Da. Electrospray ionization (ESI) is a suitable technique. Fragmentation patterns can be used for structural elucidation. | [4][10] |
Experimental Protocols
Protocol 1: Synthesis via Esterification of Phthalic Anhydride
This protocol is a plausible method based on general principles of organic synthesis.[1]
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine phthalic anhydride (1 molar equivalent), ethylene glycol (2.2 molar equivalents), and a catalytic amount of p-toluenesulfonic acid (0.05 molar equivalents).[1]
-
Solvent Addition: Add toluene (B28343) to the flask to facilitate the azeotropic removal of water.[1]
-
Esterification: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.[1]
-
Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC) until the phthalic anhydride is consumed.[1]
-
Workup: Once complete, cool the reaction mixture to room temperature. Wash the organic layer sequentially with a saturated sodium bicarbonate solution, water, and brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield pure bis(2-hydroxyethyl) phthalate.[1]
Protocol 2: Characterization by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for the analysis and quantification of BHEP.[1][15]
-
Instrumentation: Use a High-Performance Liquid Chromatograph equipped with a C18 column and a UV or Mass Spectrometry (MS) detector.[1][11]
-
Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile (B52724) and water, potentially with an acid modifier like formic acid for MS compatibility.[15]
-
Standard Preparation: Prepare a stock solution of BHEP in a suitable solvent (e.g., acetonitrile). Create a series of working standards through serial dilution.[1]
-
Sample Preparation: Dissolve a known amount of the sample in a suitable solvent.[11]
-
Injection and Separation: Inject a specific volume of the sample solution into the HPLC system. The components will be separated on the C18 column based on their polarity.[11]
-
Detection: Detect the separated components using the UV detector (at ~225-230 nm) or MS detector.[1]
-
Quantification: Determine the concentration of BHEP by comparing its peak area to a calibration curve generated from the standards.[11]
Protocol 3: Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of phthalate esters.[11]
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer, with a fused-silica open tubular column (e.g., HP-5MS).[11][16]
-
Sample Preparation: Dissolve the sample in a volatile organic solvent. Derivatization may be required for certain applications.[11]
-
Injection: Inject a small volume of the prepared sample into the GC inlet, where it is vaporized.[11]
-
Separation: The vaporized sample is carried by an inert gas (e.g., helium) through the column. Separation occurs based on boiling point and interaction with the stationary phase. A temperature gradient program is typically used.[11][16]
-
Ionization and Detection: As compounds elute from the column, they enter the mass spectrometer, are ionized, and the resulting ions are separated by their mass-to-charge ratio and detected.[11]
-
Identification: Identify BHEP by its characteristic retention time and mass spectrum.[11]
Visualizations
The following diagrams illustrate key workflows related to bis(2-hydroxyethyl) phthalate.
Caption: A general workflow for the synthesis of bis(2-hydroxyethyl) phthalate.
Caption: A workflow for the purification of bis(2-hydroxyethyl) phthalate.
Caption: A general analytical workflow for the characterization of BHEP.
References
- 1. benchchem.com [benchchem.com]
- 2. Bis(2-hydroxyethyl) Phthalate|CAS 84-73-1|RUO [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 6. US20040182782A1 - Processes for the purification of bis(2-hydroxyethyl)terephthalate - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. WO2021124149A1 - Process for purifying bis(2-hydroxyethyl)terephthalate - Google Patents [patents.google.com]
- 10. Bis(2-hydroxyethyl) phthalate | C12H14O6 | CID 66539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. spectrabase.com [spectrabase.com]
- 15. Bis(2-hydroxyethyl) phthalate | SIELC Technologies [sielc.com]
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